Regioisomeric Boiling Point Differentiation vs. Methyl 5‑Formyl‑3‑methyl‑1H‑pyrrole‑2‑carboxylate
Methyl 3‑formyl‑5‑methyl‑1H‑pyrrole‑2‑carboxylate exhibits a predicted boiling point of 348.2 ± 42.0 °C, whereas its regioisomer methyl 5‑formyl‑3‑methyl‑1H‑pyrrole‑2‑carboxylate (CAS 1554586‑97‑8) shows a predicted boiling point of 307.6 ± 42.0 °C . This approximately 40 °C difference, derived from structurally consistent computational models, reflects the altered molecular dipole and hydrogen‑bonding capacity when the formyl and methyl groups are interchanged .
| Evidence Dimension | Calculated boiling point (predicted) |
|---|---|
| Target Compound Data | 348.2 ± 42.0 °C |
| Comparator Or Baseline | Methyl 5‑formyl‑3‑methyl‑1H‑pyrrole‑2‑carboxylate: 307.6 ± 42.0 °C |
| Quantified Difference | ~40.6 °C higher for the 3‑formyl‑5‑methyl isomer |
| Conditions | Predicted boiling point using molecular structure-based computational methods (source: Chemsrc) |
Why This Matters
A 40 °C boiling point difference directly impacts distillation-based purification strategies, solvent selection, and thermal stability assessments, making the 3‑formyl isomer a more robust candidate for high-temperature reactions.
